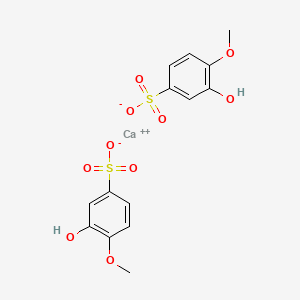

Calcium guaiacol sulfonate

CAS No.: 7546-27-2

Cat. No.: VC18493868

Molecular Formula: C14H14CaO10S2

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7546-27-2 |

|---|---|

| Molecular Formula | C14H14CaO10S2 |

| Molecular Weight | 446.5 g/mol |

| IUPAC Name | calcium;3-hydroxy-4-methoxybenzenesulfonate |

| Standard InChI | InChI=1S/2C7H8O5S.Ca/c2*1-12-7-3-2-5(4-6(7)8)13(9,10)11;/h2*2-4,8H,1H3,(H,9,10,11);/q;;+2/p-2 |

| Standard InChI Key | WALXQRGOMGLHJR-UHFFFAOYSA-L |

| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)[O-])O.COC1=C(C=C(C=C1)S(=O)(=O)[O-])O.[Ca+2] |

Introduction

Chemical Identification and Properties

CGS is systematically named calcium 3-hydroxy-4-methoxybenzenesulfonate, with the molecular formula C₁₄H₁₄CaO₁₀S₂ and a molecular weight of 446.5 g/mol . It exists as a white to off-white solid, soluble in water (≥50 mg/mL) and dimethyl sulfoxide (DMSO) . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₄CaO₁₀S₂ | |

| Molecular Weight | 446.5 g/mol | |

| Solubility in Water | ≥50 mg/mL | |

| Storage Conditions | 4°C, sealed, moisture-free |

The structure comprises two guaiacol sulfonate anions (each with a sulfonate group at the 4-position of the methoxyphenol ring) coordinated to a calcium ion .

Synthesis and Manufacturing

CGS is synthesized via sulfonation of guaiacol derivatives followed by neutralization:

-

Sulfonation: Guaiacol (C₇H₈O₂) undergoes sulfonation using sulfuric acid or oleum to form guaiacol sulfonic acid .

-

Neutralization: The sulfonic acid is treated with calcium carbonate or hydroxide to yield CGS .

Historical methods described in GB190912745A (1909) involve sulfonating acylated guaiacol (e.g., acetylguaiacol) and hydrolyzing the intermediate with water, followed by calcium salt precipitation . Modern adaptations optimize reaction conditions for higher yields and purity.

Pharmacological Applications

Expectorant Activity

CGS is primarily used as an mucolytic agent in respiratory therapies. It facilitates mucus clearance by reducing viscosity, aiding in conditions like bronchitis and asthma . Potassium guaiacolsulfonate, a related compound, has been formulated in multi-phase release tablets (e.g., Humibid® LA) for sustained action .

| Parameter | Guaiacol (Parent Compound) | Calcium Guaiacol Sulfonate |

|---|---|---|

| Bioavailability | High (oral) | Likely similar |

| Half-life | Not well-characterized | Not reported |

| Excretion | Renal (sulfate/glucuronide) | Presumed renal |

Adverse Effects and Toxicity

Reported side effects of guaiacol derivatives include nausea, dizziness, and gastrointestinal irritation . Calcium salts may mitigate some irritant effects compared to free acids. No severe toxicity data are available for CGS, but standard safety protocols for sulfonates apply.

Analytical Methods

CGS is analyzed using:

-

High-Performance Liquid Chromatography (HPLC): For purity assessment and pharmacokinetic studies.

-

Spectroscopy (IR, NMR): Structural confirmation via characteristic sulfonate (S=O) and aromatic peaks .

-

Conductivity Measurements: To evaluate ionic properties in solution, as described for related calcium salts .

Industrial and Regulatory Status

CGS is listed in pharmacopeias (e.g., USP/EP/BP) and regulated under ATC code R05CA09 (expectorants) . Patents highlight its use in combination therapies for respiratory and fibromyalgia-related conditions .

Future Directions

Research gaps include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume